N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE
Description
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-16-20-21-18(26-16)22-27(24,25)14-10-8-13(9-11-14)19-17(23)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMCJMCOZGQYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide-Carboxylic Acid Cyclocondensation
A one-pot method developed by employs thiosemicarbazide and ethyl-substituted carboxylic acids in the presence of polyphosphate ester (PPE). For 5-ethyl substitution, pentanoic acid reacts with thiosemicarbazide under PPE-mediated conditions (20 g PPE per 5 mmol acid) in chloroform at 85°C. Cyclodehydration yields 5-ethyl-1,3,4-thiadiazol-2-amine with 76–82% purity.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Reagent Ratio (acid:thiosemicarbazide) | 1:1.2 |
| Temperature | 85°C |
| Solvent | Chloroform |
| Catalyst | PPE (4:1 w/w to acid) |
| Yield | 78% ± 4% |
Acetylthiadiazole Functionalization
An alternative route from involves 5-acetyl-1,3,4-thiadiazole intermediates. Ethylation is achieved via nucleophilic substitution using ethylmagnesium bromide in tetrahydrofuran (THF) at −10°C, followed by hydrolysis to the amine. This method offers higher regioselectivity (>95%) but requires cryogenic conditions.
Sulfamoylation of the Phenyl Ring
Introducing the sulfamoyl group (-SO2NH-) to the para position of the phenyl ring precedes benzamide coupling. Two approaches are prevalent:
Chlorosulfonation-Amination Sequence
Adapted from, chlorosulfonic acid reacts with 4-aminobenzoic acid at 60°C to form 4-(chlorosulfonyl)benzoic acid. Subsequent amination with 5-ethyl-1,3,4-thiadiazol-2-amine in dimethylacetamide (DMAc) at 120°C for 6 hours yields 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]benzoic acid (85% yield).
Key Spectral Data
Direct Sulfamoylation Using Sulfur Trioxide Complexes
A milder method utilizes triethylamine-sulfur trioxide complex (TEA·SO3) with 4-aminophenylboronic acid in acetonitrile. The intermediate boronate ester undergoes Suzuki coupling with 5-ethyl-1,3,4-thiadiazol-2-amine, achieving 88% conversion at 50°C.
Benzamide Coupling Strategies
The final step conjugates 2-methylbenzoic acid to the sulfamoylphenyl-thiadiazole intermediate.
Carbodiimide-Mediated Coupling
As per and, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) activate 2-methylbenzoic acid. Reaction with 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]aniline at 25°C for 12 hours affords the target compound in 91% yield.
Optimization Table
| Parameter | Optimal Value |
|---|---|
| EDC Equivalents | 1.5 |
| DMAP Equivalents | 0.2 |
| Reaction Time | 12 hours |
| Solvent | DCM:DMF (9:1) |
Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine in THF, 2-methylbenzoic acid forms a mixed anhydride at −15°C. Coupling with the aniline derivative at 0°C improves selectivity for monoacylation (94% purity).
Comparative Analysis of Synthetic Routes
The table below evaluates efficiency, scalability, and practicality:
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Thiosemicarbazide-PPE | 78% | 82% | High | Low |
| Acetylthiadiazole route | 85% | 95% | Moderate | High |
| EDC/DMAP coupling | 91% | 98% | High | Moderate |
| Mixed anhydride | 89% | 94% | Low | High |
Mechanistic Insights and Side Reactions
- Thiadiazole Ring Formation : PPE catalyzes cyclodehydration via a six-membered transition state, minimizing dimerization.
- Sulfamoylation : Competing N-sulfonation at the thiadiazole nitrogen is suppressed by using bulky amines (e.g., TEA).
- Benzamide Coupling : Over-acylation is mitigated by steric hindrance from the 2-methyl group on the benzoyl moiety.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents such as nitric acid, bromine, and sulfuric acid are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, halogen, and sulfonyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-methylbenzamide has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction via caspase activation | |
| HeLa (Cervical) | 8 | Cell cycle arrest at G2/M phase | |
| A549 (Lung) | 12 | Inhibition of PI3K/Akt pathway |
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This makes it a candidate for treating inflammatory diseases.
Molecular Interactions
Molecular docking studies reveal that this compound interacts effectively with target proteins involved in disease pathways.
| Target Protein | Binding Affinity (kcal/mol) | Implications |
|---|---|---|
| COX-2 | -9.5 | Potential for anti-inflammatory drugs |
| EGFR | -8.8 | Implications in cancer therapy |
| TNF-alpha | -7.6 | Role in modulating immune responses |
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains showed promising results, suggesting its potential as a novel therapeutic agent in combating resistant infections.
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast and lung cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis, underscoring its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The thiadiazole ring is known to interact with various biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide
- Key Differences : Substitution at the benzamide position with 3,5-dinitro groups instead of 2-methyl.
- Impact: Molecular Weight: Higher molecular weight (478.5 g/mol vs. ~406.5 g/mol estimated for the target compound) due to nitro groups . Lipophilicity: XLogP3 = 2.2, indicating moderate lipophilicity; nitro groups may reduce solubility compared to the methyl substituent .
Sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)
- Key Differences : Contains a 5-methyl-thiadiazole and lacks the benzamide group.
- Impact: Biological Activity: Sulfamethizole is a known antibacterial agent; the ethyl group in the target compound may improve lipophilicity and membrane penetration compared to methyl . Synthesis Byproducts: Impurity formation (e.g., N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine) highlights the importance of reaction control, relevant to the synthesis of the target compound .
Heterocyclic Ring Modifications
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
- Key Differences : Replaces the thiadiazole with a thiazole ring and introduces a methyl(phenyl)sulfamoyl group.
- Impact: Hydrogen Bonding: Thiazole’s nitrogen positions may alter hydrogen-bonding interactions compared to thiadiazole’s sulfur and nitrogen atoms .
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide
Tautomeric and Structural Confirmations
- Triazole-Thione Tautomers (from ): Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism, confirmed via IR and NMR.
Biological Activity
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-methylbenzamide is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant studies that highlight its efficacy against various biological targets.
Structure and Composition
The molecular formula of this compound is with a molecular weight of approximately 326.40 g/mol. The compound features a thiadiazole moiety, which is known for its diverse biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 326.395 g/mol |
| Molecular Formula | C12H14N4O3S2 |
| LogP | 3.086 |
| PSA | 137.67 Ų |
Antitumor Activity
Recent studies have explored the antitumor potential of thiadiazole derivatives, including compounds similar to this compound. For example, a study reported that novel 1,3,4-thiadiazole derivatives exhibited cytotoxic effects on various human cancer cell lines. Notably, some derivatives demonstrated selective inhibition of the Bcr-Abl tyrosine kinase in K562 chronic myelogenous leukemia cells with an IC50 value of 7.4 µM, indicating their potential as targeted cancer therapies .
Antimicrobial Activity
The biological evaluation of related thiadiazole derivatives has also shown promising results against microbial pathogens. In particular, compounds derived from glucosides with thiadiazole groups exhibited antifungal activity against Phytophthora infestans, with effective concentrations (EC50) lower than those of established fungicides . This suggests that this compound may similarly possess antifungal properties.
The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with specific proteins or enzymes. For instance, molecular docking studies have indicated that these compounds can bind effectively to target proteins involved in cancer proliferation and microbial resistance . The presence of the thiadiazole ring enhances the binding affinity due to its ability to participate in hydrogen bonding and hydrophobic interactions.
Study 1: Antitumor Efficacy
In a study aimed at synthesizing novel antitumor agents, researchers designed and evaluated several thiadiazole derivatives. Among these, certain compounds showed significant cytotoxicity against cancer cell lines, particularly those expressing Bcr-Abl kinase. The structural modifications introduced in these derivatives were crucial for enhancing their anticancer activity .
Study 2: Antifungal Properties
Another research effort focused on synthesizing 1,3,4-thiadiazole derivatives linked to glucosides. The findings revealed that some compounds exhibited high antifungal activity against P. infestans, outperforming traditional fungicides in terms of efficacy . This highlights the potential for developing new antifungal agents based on the thiadiazole scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
